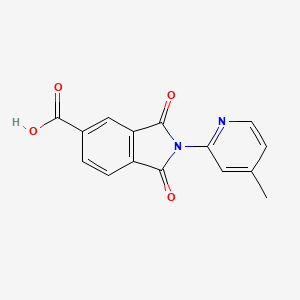
(S)-Ethyl 3-methylpiperidine-3-carboxylate
Descripción general
Descripción
(S)-Ethyl 3-methylpiperidine-3-carboxylate, also known as EMS, is an important chemical compound that has been widely used in scientific research. EMS is a chiral compound that contains a piperidine ring, an ester group, and a methyl group. It has been used in various fields such as medicinal chemistry, organic synthesis, and pharmacology.
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
(S)-Ethyl 3-methylpiperidine-3-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions to create highly functionalized tetrahydropyridines. These reactions demonstrate the compound's ability to act as a dipole synthon, achieving excellent yields and complete regioselectivity in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with significant diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Role in Catalysis and Reaction Mechanisms
This compound has been incorporated into palladium-catalyzed aminocarbonylation processes as an N-nucleophile, showcasing its efficacy in forming carboxamides and ketocarboxamides under varying conditions. This highlights its role in facilitating diverse chemical transformations, contributing to the synthesis of compounds with potential biological activities (Takács et al., 2014).
Kinetic and Mechanistic Studies
The compound's gas-phase elimination kinetics have been determined, providing insights into its stability and reactivity under different conditions. These studies contribute to our understanding of the fundamental aspects of chemical reactions and the decomposition mechanisms of esters, which is crucial for designing more efficient synthetic routes (Monsalve et al., 2006).
Potential Applications in Liquid Crystal Displays
Ethyl 3-methylpiperidine-3-carboxylate derivatives have been explored for their potential use in liquid crystal displays (LCDs). The synthesis of new fluorescent compounds suggests the applicability of these derivatives in enhancing the performance and efficiency of LCDs, indicating the compound's significance in materials science (Bojinov & Grabchev, 2003).
Contributions to Bioconjugation and Medical Research
The compound and its derivatives have been investigated for their roles in bioconjugation reactions, illustrating the importance of understanding the chemistry of carboxylated peptides and proteins. This research aids in the development of new drugs and therapeutic agents by optimizing bioconjugation techniques for medical applications (Totaro et al., 2016).
Propiedades
IUPAC Name |
ethyl (3S)-3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

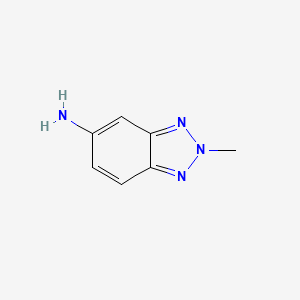





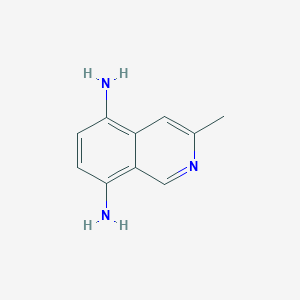
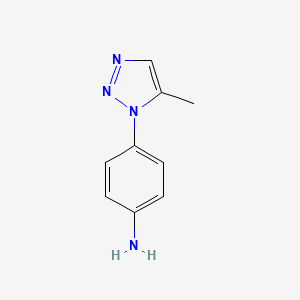

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)
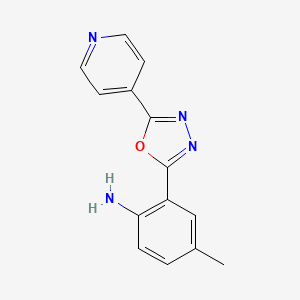
![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)
